Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
Description
Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted at the 2-position with a 6-oxo-1,6-dihydropyridazine-3-carboxamido group. This structure combines a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) with an amide linkage and a methyl ester, which may confer unique physicochemical and biological properties. Pyridazine derivatives are known for their roles in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, due to their ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-13(19)8-4-2-3-5-9(8)14-12(18)10-6-7-11(17)16-15-10/h2-7H,1H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKBBXAUGVWMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the reaction of 6-oxo-1H-pyridazine-3-carboxylic acid with methyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Structural Analogues from Quinoline-Based Esters ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and its halogen-substituted derivatives (C2–C7) share a benzoate ester framework but differ in their substituents. Key comparisons include:
Sulfonylurea Herbicides ()
Compounds like bensulfuron-methyl and primisulfuron-methyl are methyl benzoate derivatives with sulfonylurea bridges. These agrochemicals inhibit acetolactate synthase (ALS) in plants. Comparisons include:
Pyridazine vs. Pyrimidine Derivatives
Pyridazine (two adjacent nitrogen atoms) and pyrimidine (two non-adjacent nitrogen atoms) rings exhibit divergent electronic profiles:
| Parameter | Pyridazine Derivatives | Pyrimidine Derivatives |
|---|---|---|
| Aromaticity | Reduced due to adjacent N atoms | Higher due to symmetric N placement |
| Dipole Moment | Higher (polarized structure) | Lower |
| Bioactivity | Often protease/kinase inhibitors | Common in antivirals and antifolates (e.g., sulfa drugs) |
The target compound’s pyridazine ring may enhance binding to polar active sites compared to pyrimidine-based herbicides.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate, and how can reaction conditions be optimized?
- The synthesis typically involves coupling a pyridazine-3-carboxylic acid derivative with a substituted benzoate ester. Key steps include:
- Amide bond formation : Using coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF as solvent, room temperature) to link the pyridazine and benzoate moieties .
- Solvent optimization : THF/water mixtures at 0°C are effective for minimizing side reactions, as seen in analogous dihydropyridazine syntheses .
- Purification : Recrystallization from ethanol or methanol is critical for achieving >95% purity. Analytical methods like HPLC with UV detection (λ = 254 nm) are recommended for verifying purity .
Q. How can the molecular structure and conformation of this compound be experimentally validated?
- X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used for single-crystal structure determination. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution electron density maps .
- Spectroscopic analysis :
- NMR : and NMR in DMSO-d6 can confirm substituent positions (e.g., pyridazine C=O at ~165 ppm, aromatic protons at 7.2–8.1 ppm) .
- FT-IR : Key peaks include N-H stretch (~3300 cm), ester C=O (~1720 cm), and pyridazine C=O (~1680 cm) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological interactions of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like thyroid hormone receptors. Use the Protein Data Bank (PDB) structure 1NAV for thyroid receptor β as a template .
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict electron distribution and reactive sites. For example, the pyridazine ring exhibits high electron density at C3 and C6, favoring nucleophilic attacks .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure metabolic stability using liver microsomes (human or rodent) to assess rapid degradation (e.g., t < 30 min may explain low in vivo efficacy).
- Solubility optimization : If poor aqueous solubility (<10 µM) limits bioavailability, consider prodrug strategies (e.g., replacing the methyl ester with a PEG-linked moiety) .
Q. What strategies are effective for derivatizing this compound to enhance selectivity for enzyme targets?
- Substituent modifications :
- Introduce electron-withdrawing groups (e.g., -CF) at the benzoate para-position to improve binding to hydrophobic enzyme pockets .
- Replace the methyl ester with a tert-butyl group to modulate steric hindrance and metabolic stability .
- Structure-activity relationship (SAR) : Use parallel synthesis and high-throughput screening (HTS) to evaluate 50–100 derivatives against kinase panels (e.g., MEK or CDK inhibitors) .
Methodological Challenges
Q. How can researchers address low yields during the final coupling step of the synthesis?
- Reagent optimization : Switch from EDCI/HOBt to HATU for higher coupling efficiency (yield improvement from 60% to 85% observed in similar pyridazine syntheses) .
- Temperature control : Perform reactions at –20°C to suppress racemization of the amide bond .
Q. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?
- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) using a C18 column and 0.1% formic acid in acetonitrile/water gradient .
- Forced degradation studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor via TLC (R shifts indicate degradation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
